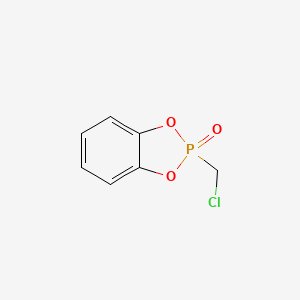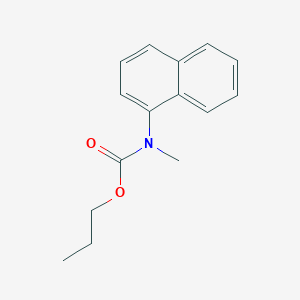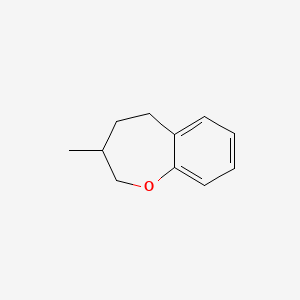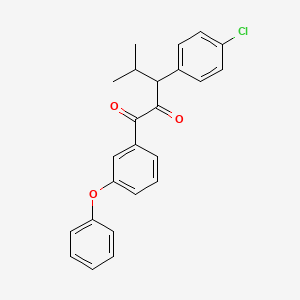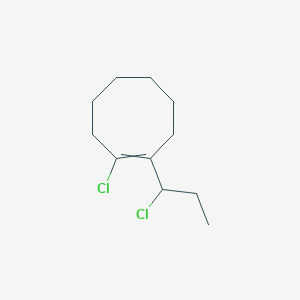
1-Chloro-2-(1-chloropropyl)cyclooct-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-(1-chloropropyl)cyclooct-1-ene is an organic compound belonging to the class of cycloalkenes It features a cyclooctene ring with two chlorine atoms attached, one at the first carbon of the ring and the other at the first carbon of the propyl group attached to the second carbon of the ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-(1-chloropropyl)cyclooct-1-ene can be achieved through several methods. One common approach involves the chlorination of cyclooctene followed by the addition of a chloropropyl group. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions to ensure selective chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-2-(1-chloropropyl)cyclooct-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of cyclooctane derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Major Products
Substitution: Formation of various substituted cyclooctenes.
Oxidation: Formation of cyclooctanone or cyclooctanol derivatives.
Reduction: Formation of cyclooctane derivatives.
Aplicaciones Científicas De Investigación
1-Chloro-2-(1-chloropropyl)cyclooct-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Chloro-2-(1-chloropropyl)cyclooct-1-ene involves its interaction with molecular targets through its reactive chlorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The compound’s effects are mediated through pathways involving nucleophilic substitution and oxidative processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Chloro-2-(1-chloromethyl)cyclooct-1-ene
- 1-Chloro-2-(1-chloroethyl)cyclooct-1-ene
- 1-Chloro-2-(1-chlorobutyl)cyclooct-1-ene
Uniqueness
1-Chloro-2-(1-chloropropyl)cyclooct-1-ene is unique due to its specific substitution pattern and the presence of a propyl group, which can influence its reactivity and interactions compared to other similar compounds. This uniqueness makes it a valuable compound for targeted research and applications.
Propiedades
Número CAS |
113684-00-7 |
|---|---|
Fórmula molecular |
C11H18Cl2 |
Peso molecular |
221.16 g/mol |
Nombre IUPAC |
1-chloro-2-(1-chloropropyl)cyclooctene |
InChI |
InChI=1S/C11H18Cl2/c1-2-10(12)9-7-5-3-4-6-8-11(9)13/h10H,2-8H2,1H3 |
Clave InChI |
QYFGOCUQBUYGDZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=C(CCCCCC1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



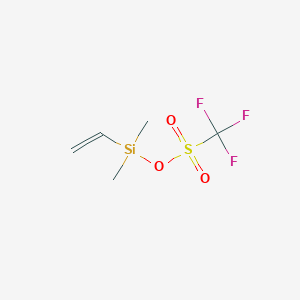
![1-Methyl-4-({2-[(4-methylphenoxy)methyl]prop-2-en-1-yl}oxy)benzene](/img/structure/B14309339.png)
![4-[3-(Ethenyloxy)-2,6,6-trimethylcyclohex-1-en-1-yl]butan-2-one](/img/structure/B14309351.png)

![N,4-Dimethyl-N-[(4-nitrophenyl)methyl]benzene-1-sulfonamide](/img/structure/B14309353.png)
![3,3'-[Carbonothioylbis(azanediylmethylene)]bis(6-hydroxybenzoic acid)](/img/structure/B14309354.png)
![4-[(Dimethylamino)methyl]-2,6-diphenylphenol](/img/structure/B14309356.png)

